1-Chloro-3-(3-chlorophenyl)propan-2-one

Description

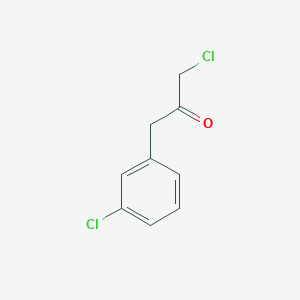

1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6) is a chlorinated aromatic ketone with the molecular formula C₉H₈Cl₂O and a molar mass of 203.07 g/mol . Its structure features a propan-2-one backbone substituted with chlorine at position 1 and a 3-chlorophenyl group at position 3. Key physical properties include a density of 1.275 g/cm³ and a boiling point of 90–93°C under reduced pressure (0.22–0.25 Torr). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds .

Properties

IUPAC Name |

1-chloro-3-(3-chlorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMQUTZAYYIMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280932 | |

| Record name | 1-Chloro-3-(3-chlorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24253-17-6 | |

| Record name | 1-Chloro-3-(3-chlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24253-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(3-chlorophenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Chloro-3-(3-chlorophenyl)propan-2-one can be synthesized through several methods:

Friedel-Crafts Acylation: This method involves the reaction of 3-chloropropionyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production: Industrially, the compound can be produced by the chlorination of 3-phenylpropan-2-one using chlorine gas in the presence of a suitable catalyst. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

1-Chloro-3-(3-chlorophenyl)propan-2-one undergoes various chemical reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: It can be reduced to 3-(3-chlorophenyl)propan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to 3-(3-chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

Organic Synthesis

1-Chloro-3-(3-chlorophenyl)propan-2-one serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide or amine groups.

- Reduction Reactions : It can be reduced to form 3-(3-chlorophenyl)propan-2-ol using reducing agents like sodium borohydride.

- Oxidation Reactions : The compound can be oxidized to produce 3-(3-chlorophenyl)propanoic acid with agents like potassium permanganate.

These reactions facilitate the development of complex molecules that are vital in drug discovery and development.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its structural similarities with biologically active molecules. It can help elucidate mechanisms of action for various pharmacological targets:

- Enzyme Inhibition Studies : Investigating how the compound interacts with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.

- Receptor Binding Assays : Understanding how this compound binds to receptors aids in the design of new drugs that target similar pathways.

Material Science

In material science, this compound is explored for its potential in developing new materials with tailored properties:

- Polymers and Resins : The compound can be incorporated into polymer formulations to enhance performance characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3-chlorophenyl)propan-2-one involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing the substrate from accessing the enzyme.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 1-chloro-3-(3-chlorophenyl)propan-2-one with five structurally related compounds, highlighting differences in substituents, molecular weight, and applications:

Key Comparative Analysis

Electronic and Steric Effects

- Chlorination Patterns: The 2,4-dichlorophenyl analog (C₉H₇Cl₃O) exhibits higher chlorine density, which may enhance electrophilic reactivity in substitution reactions compared to the mono-chlorinated parent compound .

Physicochemical Properties

- Boiling Points :

- Hydrogen Bonding :

- The hydroxylated derivative (C₉H₉ClO₂) forms hydrogen bonds via its -OH group, improving solubility in polar solvents and making it suitable for pharmaceutical formulations .

Biological Activity

1-Chloro-3-(3-chlorophenyl)propan-2-one, also known as 1-(3-chlorophenyl)propan-2-one, is a chlorinated ketone that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a phenyl group, contributing to its reactivity and interaction with biological systems.

- Chemical Formula : C9H9ClO

- Molecular Weight : 172.62 g/mol

- IUPAC Name : this compound

- CAS Number : 2734097

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its effects on different biological targets and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus at relatively low concentrations.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is evidenced by increased levels of lactate dehydrogenase (LDH) and alterations in cell cycle distribution.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Induction of apoptosis |

| PC3 | 9.71 | Cell cycle arrest |

| HepG2 | 20.19 | LDH release |

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The chloro group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity and affecting various biochemical pathways. This interaction may lead to the modulation of cell signaling pathways involved in proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results showed an MIC of 50 µg/mL, comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity in MCF-7 Cells

A detailed investigation into the anticancer properties revealed that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells. The study reported an IC50 value of 12.41 µM, suggesting that it effectively induces apoptosis through mitochondrial pathways.

Q & A

Basic Question: What are the most reliable synthetic routes for 1-Chloro-3-(3-chlorophenyl)propan-2-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized ketones. A common approach involves reacting 3-chlorophenyl precursors (e.g., 3-chlorobenzaldehyde) with chlorinated acetylating agents under acidic or Lewis acid catalysis (e.g., AlCl₃). For optimization:

- Temperature control : Maintain 50–70°C to balance reactivity and minimize side reactions like over-halogenation .

- Solvent selection : Use anhydrous dichloromethane or chloroform to stabilize intermediates and enhance electrophilic substitution .

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from unreacted starting materials or dimeric byproducts .

Advanced Question: How does the Favorskii rearrangement influence the reactivity of α-chloro ketones like this compound in heterocyclic synthesis?

Answer:

The α-chloro ketone group undergoes Favorskii rearrangement when treated with nucleophiles (e.g., amines, thiourea), forming cyclopropane or thiazole derivatives. For example:

- Mechanism : The chlorine atom is replaced via nucleophilic attack, followed by ring contraction/expansion to yield fused heterocycles (e.g., thiazol-2-amine derivatives) .

- Key parameters : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to drive rearrangement. Monitor reaction progress via TLC to prevent over-rearrangement .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm, multiplet) and the carbonyl carbon (δ ~205 ppm). The α-chloro group deshields adjacent protons, appearing as a singlet near δ 3.6–4.0 ppm .

- IR spectroscopy : Confirm the ketone group (C=O stretch at ~1717 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass spectrometry : Use HRMS-ESI to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 191.0240) .

Advanced Question: How can crystallographic data resolve ambiguities in the structural assignment of derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and packing motifs. For example:

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H⋯N bonds in thiazole derivatives) to predict solubility and stability .

- Torsional angles : Measure dihedral angles between aromatic rings (e.g., ~75° in thiazol-2-amine derivatives) to validate proposed conformations .

- Refinement tools : Use SHELX programs for high-resolution data processing, ensuring R-factors < 0.05 for reliable models .

Basic Question: What are common byproducts in the synthesis of this compound, and how can they be mitigated?

Answer:

- Dimeric adducts : Formed via radical coupling during halogenation. Suppress by limiting light exposure and adding radical scavengers (e.g., BHT) .

- Dehalogenated products : Arise from excessive reducing agents. Use stoichiometric control (e.g., 1:1 molar ratio of chlorinating agent) .

- Mitigation : Employ preparative HPLC or recrystallization (ethanol/water) for high-purity isolation (>98%) .

Advanced Question: How do electronic effects of the 3-chlorophenyl group influence regioselectivity in cross-coupling reactions?

Answer:

The electron-withdrawing chloro group directs electrophilic substitution to the meta position and enhances stability of transition states in Suzuki-Miyaura couplings:

- Substrate design : Pair with Pd(PPh₃)₄ catalysts and aryl boronic acids bearing electron-donating groups to improve yields (>70%) .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor para-substituted products, while higher temperatures (>80°C) shift selectivity to meta .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and irritant properties .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration. Store hazardous waste in labeled, airtight containers .

Advanced Question: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., cytochrome P450). The chloro groups enhance binding affinity via halogen bonding .

- QSAR models : Correlate logP values (calculated via ChemAxon) with antimicrobial activity. Derivatives with Cl/F substitutions show improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.